

# "spectroscopic analysis of sodium picrate (UV-Vis, IR, NMR)"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium picrate

Cat. No.: B1264708

[Get Quote](#)

## Spectroscopic Analysis of Sodium Picrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sodium picrate**, the sodium salt of picric acid (2,4,6-trinitrophenol), is a compound of significant interest in various scientific and industrial fields, including as an etchant in metallography and in the synthesis of other organic compounds.<sup>[1]</sup> A thorough understanding of its molecular structure and purity is paramount for its application, and spectroscopic techniques provide the essential tools for this characterization. This technical guide offers an in-depth overview of the spectroscopic analysis of **sodium picrate**, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It provides a summary of key spectral data, detailed experimental protocols, and a logical workflow for the comprehensive analysis of this compound.

### Spectroscopic Data

The following tables summarize the key spectroscopic data for **sodium picrate**.

### UV-Vis Spectroscopy

The UV-Vis spectrum of **sodium picrate** in an aqueous solution is characterized by strong absorption bands in the ultraviolet and visible regions, arising from  $\pi \rightarrow \pi^*$  electronic transitions within the aromatic ring and nitro groups.

Wavelength ( $\lambda_{\text{max}}$ )	Molar Absorptivity ( $\epsilon$ )	Solvent	Reference
~355 nm	Data not available	Water	[2]
~400 nm	Data not available	Water	[2][3]

## Infrared (IR) Spectroscopy

The IR spectrum of **sodium picrate** reveals characteristic vibrational frequencies corresponding to its functional groups. The data presented below is for a solid sample prepared as a KBr pellet.

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Intensity	Reference
~3400	O-H stretch (of hydrate water)	Broad	[4]
~1625	Asymmetric $\text{NO}_2$ stretch	Strong	[4]
~1560	Aromatic C=C stretch	Strong	[4]
~1340	Symmetric $\text{NO}_2$ stretch	Strong	[4]
~1310	C-O stretch	Strong	[4]
~1160	C-H in-plane bend	Medium	[4]
~910	C-N stretch	Medium	[4]
~830	C-H out-of-plane bend	Medium	[4]
~780	O-N-O bending	Medium	[4]
~710	C-N-O bending	Medium	[4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **sodium picrate** are not readily available in the public domain. However, the spectral data for the picrate anion are well-established from the analysis of other picrate salts. The following data is based on the  $^1\text{H}$  NMR spectrum of a picrate salt in DMSO- $d_6$  and typical chemical shift ranges for substituted aromatic compounds.

$^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Reference
~8.6	s	2H	Aromatic C-H	[5]

$^{13}\text{C}$  NMR (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C-O
~145	C-NO <sub>2</sub>
~125	C-H

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **sodium picrate**.

### UV-Vis Spectroscopy

Objective: To determine the absorption maxima of **sodium picrate** in an aqueous solution.

Materials:

- **Sodium picrate**
- Distilled or deionized water
- Quartz cuvettes (1 cm path length)

- UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** Prepare a stock solution of **sodium picrate** in distilled water at a concentration of approximately  $10^{-4}$  M. From the stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.2 and 1.0 at the expected  $\lambda_{\text{max}}$ .
- **Instrument Setup:** Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 800 nm.
- **Blank Measurement:** Fill a quartz cuvette with distilled water (the solvent used for the sample) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.
- **Sample Measurement:** Rinse a quartz cuvette with a small amount of the **sodium picrate** solution and then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer.
- **Data Acquisition:** Acquire the absorption spectrum of the **sodium picrate** solution.
- **Data Analysis:** Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **sodium picrate** to identify its functional groups.

Materials:

- **Sodium picrate**, finely ground
- Potassium bromide (KBr), spectroscopic grade, dried
- Agate mortar and pestle
- Pellet press

- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet):
  - Place approximately 1-2 mg of finely ground **sodium picrate** and 100-200 mg of dry KBr powder in an agate mortar.[\[6\]](#)
  - Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[\[6\]](#)
  - Transfer the powder to the die of a pellet press.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[\[7\]](#)
- Instrument Setup: Turn on the FTIR spectrometer and allow it to stabilize.
- Background Measurement: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will subtract the signals from atmospheric CO<sub>2</sub> and water vapor.
- Sample Measurement: Mount the KBr pellet containing the **sodium picrate** in the sample holder and place it in the spectrometer.
- Data Acquisition: Acquire the infrared spectrum of the sample over the range of 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding vibrational modes of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the <sup>1</sup>H NMR spectrum of **sodium picrate** to characterize the aromatic protons.

Materials:

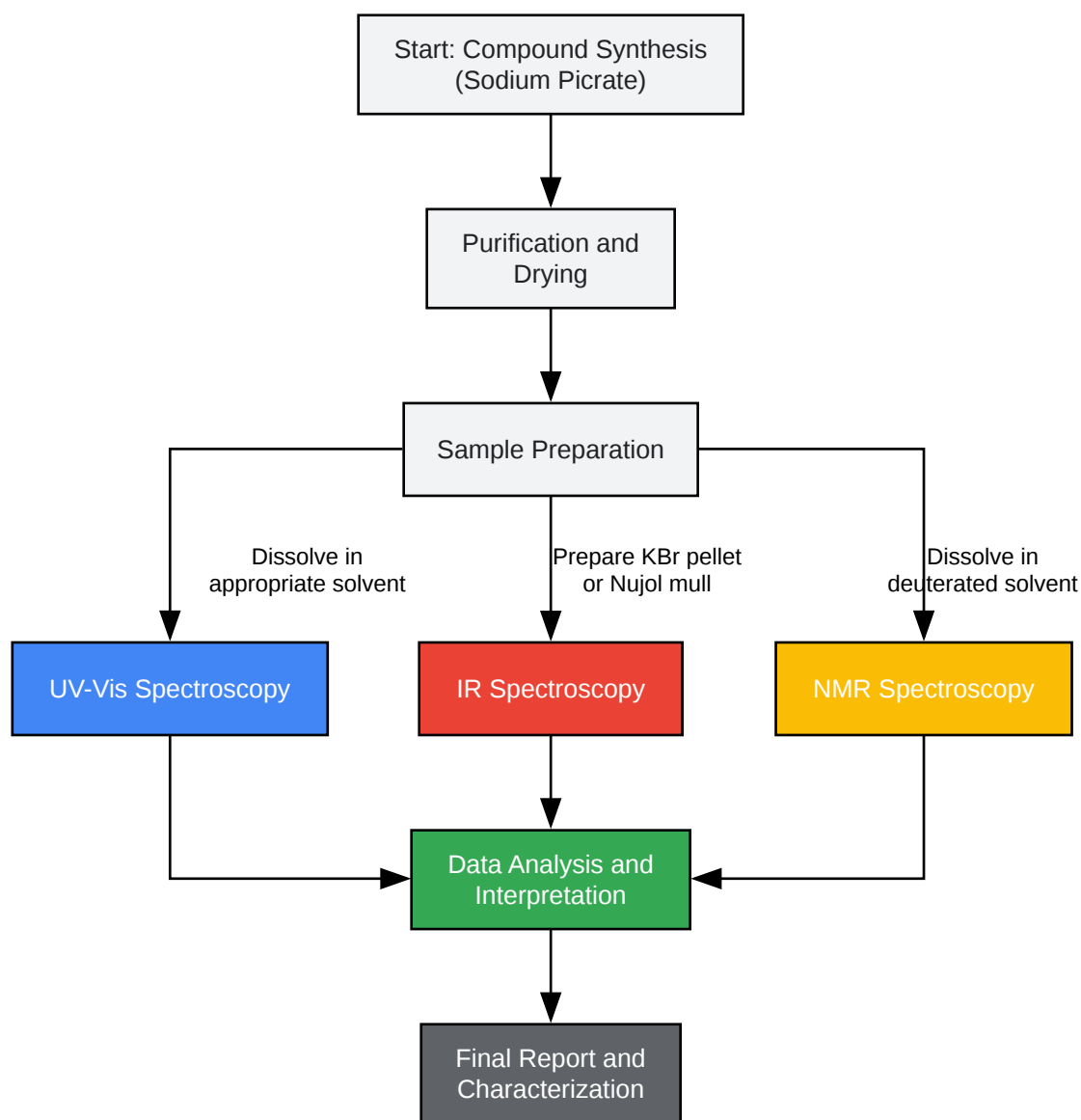
- **Sodium picrate**
- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **sodium picrate** in 0.6-0.7 mL of DMSO-d<sub>6</sub> in a clean, dry vial.<sup>[8][9]</sup>
  - Ensure the sample is fully dissolved. If necessary, gently warm the vial.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.<sup>[8][9]</sup>
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent (DMSO-d<sub>6</sub>).
  - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing and Analysis:
  - Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (the residual solvent peak of DMSO-d<sub>6</sub> at ~2.50 ppm).
  - Integrate the signals and determine the chemical shifts of the aromatic protons.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **sodium picrate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **sodium picrate**.

## Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of **sodium picrate** using UV-Vis, IR, and NMR techniques. The tabulated data and detailed experimental protocols serve as a practical resource for researchers in the fields of chemistry and drug development. The logical workflow presented offers a systematic approach to the analysis of this and similar compounds, ensuring comprehensive and reliable characterization. While direct NMR data for **sodium picrate** remains elusive, the provided information based on the picrate anion offers a valuable starting point for its structural elucidation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. Spectrophotometric Determination of the Thermodynamic pK Value of Picric Acid in Water at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jes.or.jp [jes.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]
- 7. youtube.com [youtube.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- To cite this document: BenchChem. ["spectroscopic analysis of sodium picrate (UV-Vis, IR, NMR)"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264708#spectroscopic-analysis-of-sodium-picrate-uv-vis-ir-nmr]

---

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)